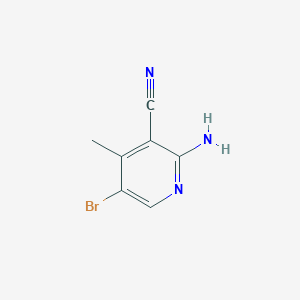

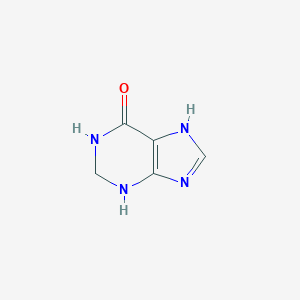

2-氨基-5-溴-4-甲基吡啶-3-碳腈

描述

2-Amino-5-bromo-4-methylpyridine is used as a pharmaceutical intermediate . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

Synthesis Analysis

2-Amino-5-bromo-3-methylpyridine can be prepared from 2-amino-3-methylpyridine, via bromination .Molecular Structure Analysis

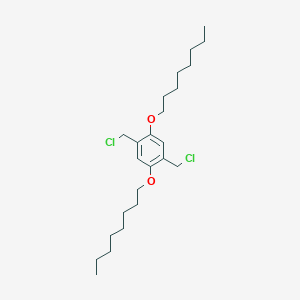

The empirical formula of 2-Amino-5-bromo-4-methylpyridine is C6H7BrN2. Its molecular weight is 187.04 . The SMILES string representation is Cc1cc(N)ncc1Br .Chemical Reactions Analysis

2-Amino-5-bromo-4-methylpyridine is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It can be used to synthesize other compounds .Physical And Chemical Properties Analysis

2-Amino-5-bromo-4-methylpyridine has a melting point of 148-151 °C (lit.) . It is soluble in methanol . The predicted boiling point is 254.2±35.0 °C . The density is roughly estimated to be 1.5672 .科学研究应用

Pharmaceutical Research

The compound is used as a pharmaceutical intermediate . This means it is used in the synthesis of various pharmaceutical drugs. The specific drugs it contributes to are not specified in the available resources.

Agrochemicals Production

The compound might be used in the production of agrochemicals . Agrochemicals include pesticides, fertilizers, and other chemical products used in agriculture. The specific agrochemicals it contributes to are not specified in the available resources.

Nutrition Industry

The compound might be used in the nutrition industry . This could involve the production of food additives, dietary supplements, or other nutrition-related products. The specific nutritional products it contributes to are not specified in the available resources.

Fine Chemicals

The compound might be used in the production of fine chemicals . Fine chemicals are pure, single chemical substances that are commercially produced with chemical reactions for highly specific applications. The specific fine chemicals it contributes to are not specified in the available resources.

Oil & Gas Industry

The compound might be used in the oil and gas industry . This could involve the production of drilling fluids, corrosion inhibitors, or other oilfield chemicals. The specific oilfield chemicals it contributes to are not specified in the available resources.

Electronics Industry

The compound might be used in the electronics industry . This could involve the production of electronic components, semiconductors, or other electronic materials. The specific electronic materials it contributes to are not specified in the available resources.

安全和危害

作用机制

Target of Action

The primary targets of 2-Amino-5-bromo-4-methylnicotinonitrile are currently unknown. This compound is a unique chemical provided to early discovery researchers . The identification of its targets would require further experimental studies.

Result of Action

The molecular and cellular effects of 2-Amino-5-bromo-4-methylnicotinonitrile’s action are currently unknown . Further experimental studies would be needed to describe these effects.

属性

IUPAC Name |

2-amino-5-bromo-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-4-5(2-9)7(10)11-3-6(4)8/h3H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSKAISFGNZSIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462293 | |

| Record name | 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-bromo-4-methylpyridine-3-carbonitrile | |

CAS RN |

180994-87-0 | |

| Record name | 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B71670.png)

![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B71675.png)

![3-[hydroxy(methoxy)methyl]-2H-furan-5-one](/img/structure/B71677.png)

![2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine](/img/structure/B71685.png)

![2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B71691.png)

![(2S)-N-[(2S)-1-[[(2S)-1-Amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide](/img/structure/B71700.png)